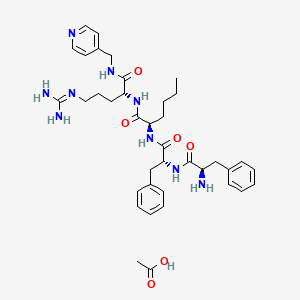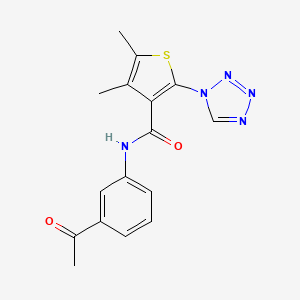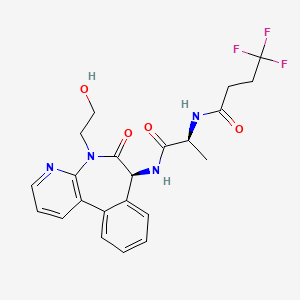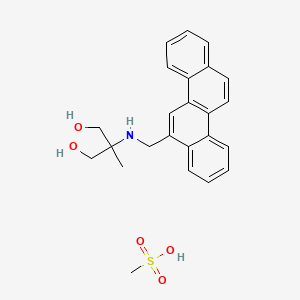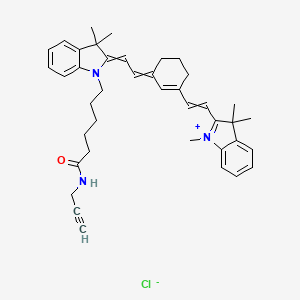
Cyanine7 alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Alkyne derivative of Cyanine7, a near infrared fluorophore, analog of Cy7®. The alkyne can be conjugated to a variety of azides via copper-catalyzed Click chemistry. The dye has limited solubility in water, but it can be successfully conjugated in aqueous buffers with the addition of DMSO or DMF.
Wissenschaftliche Forschungsanwendungen
Bioorthogonal Labeling of Cell-Surface Carbohydrates
Cyanine7 alkyne has been utilized in bioorthogonal click reactions for labeling cell-surface carbohydrates. A study demonstrated the synthesis of alkyne-functionalized cyanine dyes for labeling sugar-azides on neuroblastoma cells' surfaces, applied in stochastic optical reconstruction microscopy (dSTORM) for visualizing cell-surface glycans at the nanometer range (Mertsch et al., 2016).
Hydrocyanation of Alkenes and Alkynes
In the broader context of cyanine chemistry, hydrogen cyanide is used for synthesizing organonitrile intermediates, which are precursors for various compounds in polymer, agrichemical, cosmetic, and pharmaceutical production. This involves catalytic addition of HCN to alkenes and alkynes (RajanBabu, 2011).
Optical Imaging and Drug Delivery
Cyanine dyes, including Cyanine7 alkyne, are significant in fluorescence-based applications in optical imaging and drug delivery. This research highlights the reactivity of cyanine chromophores in developing novel probe molecules for complex imaging and drug delivery contexts (Gorka et al., 2018).
Isocyanide-Alkyne Cycloaddition
Cyanine7 alkyne plays a role in the radical mechanism of isocyanide-alkyne cycloaddition, which is a valuable reaction in synthetic chemistry. This study explored the multicatalyzed radical process involving this cycloaddition (Xiao et al., 2015).
Synthesis and Properties of Cyanine Dyes
Cyanine7 alkyne contributes to the development of symmetrical and asymmetrical cyanine dyes. New cyanines were synthesized and their interaction with bovine serum albumin (BSA) was investigated, demonstrating their importance in biological detection and imaging (Pisoni et al., 2014).
Cyanine Dye Encapsulation in Polymers
Cyanine dyes like Cyanine7 alkyne are used in polymer encapsulation for enhanced stability and targeted delivery, particularly in optical imaging and bioengineering applications. Dendronized polymers have been developed for stabilizing and encapsulating these dyes, improving their applicability in biological contexts (Kumar et al., 2018).
Eigenschaften
CAS-Nummer |
1954687-62-7 |
|---|---|
Produktname |
Cyanine7 alkyne |
Molekularformel |
C40H48ClN3O |
Molekulargewicht |
622.29 |
IUPAC-Name |
3,3-dimethyl-1-(6-oxo-6-(prop-2-yn-1-ylamino)hexyl)-2-((E)-2-((E)-3-(2-((E)-1,3,3-trimethylindolin-2-ylidene)ethylidene)cyclohex-1-en-1-yl)vinyl)-3H-indol-1-ium chloride |
InChI |
InChI=1S/C40H47N3O.ClH/c1-7-27-41-38(44)22-9-8-14-28-43-35-21-13-11-19-33(35)40(4,5)37(43)26-24-31-17-15-16-30(29-31)23-25-36-39(2,3)32-18-10-12-20-34(32)42(36)6;/h1,10-13,18-21,23-26,29H,8-9,14-17,22,27-28H2,2-6H3;1H |
InChI-Schlüssel |
YTVUOGKCIKICCK-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2C(C)(C)/C1=C\C=C(CCC3)\C=C3/C=C/C4=[N+](CCCCCC(NCC#C)=O)C5=CC=CC=C5C4(C)C.[Cl-] |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
Cyanine7 alkyne, Cyanine 7 alkyne |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




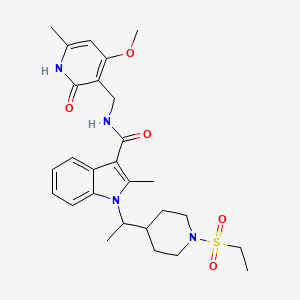
![(s)-2-(4-(4-Chlorophenyl)-2,3,9-trimethyl-6h-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/structure/B606794.png)
![6-Isopropyl-7-oxo-5-phenyl-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B606798.png)

![(4r)-4-Methyl-6-[1-Methyl-3-(1-Methyl-1h-Pyrazol-4-Yl)-1h-Indazol-5-Yl]-1,3,4,5-Tetrahydro-2h-1,5-Benzodiazepin-2-One](/img/structure/B606800.png)
![2,2'-[1,4-Naphthalenediylbis[(4-methoxyphenylsulfonyl)imino]]bisacetic acid](/img/structure/B606804.png)
![[2,4-Bis(Oxidanyl)-5-Propan-2-Yl-Phenyl]-(2-Ethoxy-7,8-Dihydro-5~{h}-Pyrido[4,3-D]pyrimidin-6-Yl)methanone](/img/structure/B606805.png)
